molecular formula C13H7F2N B7838235 3',2-Difluorobiphenyl-3-carbonitrile

3',2-Difluorobiphenyl-3-carbonitrile

Cat. No.: B7838235
M. Wt: 215.20 g/mol
InChI Key: PAHKVQACCIMRIH-UHFFFAOYSA-N
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Description

3',2-Difluorobiphenyl-3-carbonitrile is a chemical compound characterized by its unique structure, featuring a biphenyl core with fluorine atoms and a nitrile group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',2-Difluorobiphenyl-3-carbonitrile typically involves the following steps:

  • Biphenyl Derivative Formation: Starting with a biphenyl derivative, fluorination reactions are carried out to introduce fluorine atoms at the desired positions.

  • Nitrile Group Introduction: The nitrile group is introduced through a cyano group addition reaction, often using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3',2-Difluorobiphenyl-3-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are often used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various functionalized biphenyl derivatives.

Scientific Research Applications

3',2-Difluorobiphenyl-3-carbonitrile finds applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

  • Pathways Involved: The exact pathways depend on the biological context, but common pathways include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 3',4-Difluorobiphenyl-2-carbonitrile

  • 3',2-Difluorobiphenyl-4-carbonitrile

  • 3',2-Difluorobiphenyl-3-carboxylic acid

Properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKVQACCIMRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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